N-Palmitoyl-L-glutamine

Descripción general

Descripción

N-Palmitoil-L-glutamina es un derivado de la glutamina, caracterizado por la presencia de un residuo de ácido palmítico unido a la molécula de glutamina. Este compuesto pertenece a la clase de N-acilamidas, que son moléculas que presentan un grupo acilo graso unido a una amina primaria mediante un enlace amida . N-Palmitoil-L-glutamina es conocida por su naturaleza anfipática, lo que le permite formar micelas e interactuar con diversas membranas biológicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-Palmitoil-L-glutamina generalmente implica el ataque nucleofílico del grupo α-amino de la glutamina sobre el grupo carboxilo activado del ácido palmítico. Esta reacción puede facilitarse utilizando agentes de acoplamiento como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) en presencia de un catalizador como 4-dimetilaminopiridina (DMAP) . La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano (DCM) en condiciones suaves para evitar la degradación de los reactivos.

Métodos de Producción Industrial

La producción industrial de N-Palmitoil-L-glutamina puede involucrar rutas sintéticas similares pero a mayor escala. El proceso típicamente incluiría pasos de purificación, como recristalización o cromatografía, para asegurar la alta pureza del producto final. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

N-Palmitoil-L-glutamina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de derivados oxidados, que pueden tener diferentes actividades biológicas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula, lo que potencialmente altera sus propiedades.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio (KMnO₄) para la oxidación, agentes reductores como hidruro de litio y aluminio (LiAlH₄) para la reducción y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían según el resultado deseado, pero generalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de N-palmitoil-glutamina con grupos hidroxilo o carbonilo, mientras que la reducción puede producir derivados de amina o alcohol .

Aplicaciones Científicas De Investigación

Cancer Therapy

2.1 Mechanisms of Action

N-Palmitoyl-L-glutamine has been studied for its role in targeting glutamine metabolism in cancer cells. Glutamine is crucial for tumor growth, serving as a nitrogen source for nucleotide synthesis and a carbon source for energy production. By inhibiting glutamine uptake, this compound may reduce tumor proliferation and enhance the efficacy of existing chemotherapeutic agents.

2.2 Case Studies

- Study on Triple-Negative Breast Cancer: In a mouse model of triple-negative breast cancer, inhibiting glutamine uptake significantly reduced tumor growth while enhancing T-cell responses against the tumor . This suggests that this compound could be used to improve immunotherapy outcomes.

- Clinical Trials: Various clinical trials are exploring drugs that target glutaminolysis, including CB-839, which has shown promise in combination with other therapies for melanoma and renal cell carcinoma . The potential incorporation of this compound into these regimens remains an area of active research.

Immunology and Inflammation

3.1 Anti-inflammatory Properties

This compound may play a role in modulating immune responses. Its ability to influence the production of pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.

3.2 Research Findings

- Cytokine Regulation: Studies indicate that supplementation with glutamine can alter cytokine profiles, potentially reducing inflammation in conditions such as sepsis and autoimmune diseases . The specific effects of this compound on cytokine production warrant further investigation.

Metabolic Health

4.1 Cardiovascular Benefits

Research has shown that glutamine supplementation can improve metabolic parameters, such as glucose tolerance and blood pressure regulation . this compound's role in these processes could be significant due to its structural properties that enhance cellular uptake.

4.2 Clinical Observations

- Type 2 Diabetes Management: Clinical studies have demonstrated that glutamine supplementation can lead to improved body composition and glycemic control in patients with type 2 diabetes . Investigating the specific effects of this compound in this context could provide valuable insights into its therapeutic potential.

Summary of Applications

Mecanismo De Acción

N-Palmitoil-L-glutamina ejerce sus efectos a través de varios mecanismos moleculares. Interactúa con las membranas celulares, formando micelas que pueden modular la fluidez y la permeabilidad de la membrana . Este compuesto también influye en las vías de señalización al interactuar con receptores y enzimas específicos, como los transportadores de glutamina, que juegan un papel crucial en el metabolismo y el crecimiento celular . Además, N-Palmitoil-L-glutamina puede activar o inhibir ciertas vías, como la vía cAMP/PKA, contribuyendo a sus efectos biológicos .

Comparación Con Compuestos Similares

Compuestos Similares

N-Palmitoil-L-alanina: Otra N-acilamida con propiedades anfipáticas similares pero diferentes actividades biológicas.

N-Palmitoil-L-ácido glutámico: Un compuesto relacionado con efectos neuroprotectores, utilizado en diferentes aplicaciones.

N-Palmitoil-fosfatidiletanolamina: Un precursor de la palmitoiletanolamida, involucrado en procesos antiinflamatorios.

Singularidad

N-Palmitoil-L-glutamina se destaca por su interacción específica con los transportadores de glutamina y su capacidad para formar micelas estables, lo que la convierte en un compuesto valioso para estudiar la dinámica de la membrana y la señalización celular . Su combinación única de un grupo acilo graso y un residuo de glutamina también proporciona potenciales terapéuticos distintos en comparación con otras N-acilamidas .

Actividad Biológica

N-Palmitoyl-L-glutamine (NPG) is a derivative of L-glutamine, an amino acid that plays a critical role in various physiological processes. This compound belongs to the class of N-acylamides, characterized by a fatty acyl group linked to an amino acid via an amide bond. NPG is gaining attention due to its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

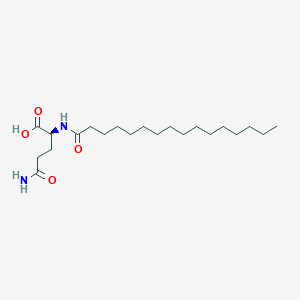

Chemical Structure and Properties

This compound is formed by the acylation of L-glutamine with palmitic acid. The structure can be represented as follows:

This compound is classified as a long-chain N-acylamide, which is known for its signaling functions in physiological processes .

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving animal models, administration of NPG resulted in reduced levels of these cytokines in response to inflammatory stimuli .

Table 1: Inflammatory Cytokine Levels Post-NPG Treatment

| Cytokine | Control Group (pg/mL) | NPG Treatment Group (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 90 |

Antioxidant Activity

This compound also exhibits antioxidant properties. It has been found to enhance the activity of endogenous antioxidants such as glutathione, thereby reducing oxidative stress in cells. This effect is particularly beneficial in conditions characterized by high oxidative stress, such as neurodegenerative diseases .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies. It has been suggested that NPG can protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies demonstrated that treatment with NPG led to increased cell viability and reduced markers of apoptosis in neuronal cell lines exposed to harmful agents .

Case Study: Neuroprotection in Alzheimer's Disease Models

In a recent study, this compound was administered to transgenic mouse models of Alzheimer’s disease. The results showed significant improvements in cognitive function and a reduction in amyloid-beta plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

The mechanisms underlying the biological activities of this compound involve several pathways:

- GPR18 Activation : NPG may act through G protein-coupled receptors (GPCRs), particularly GPR18, which is implicated in various physiological responses including pain modulation and inflammation .

- Calcium Signaling : The compound has been shown to induce calcium influx in neuronal cells, which is crucial for various cellular functions including neurotransmitter release and cell survival .

- Regulation of Gene Expression : NPG influences the expression of genes involved in inflammation and oxidative stress response, contributing to its protective effects against cellular damage .

Propiedades

IUPAC Name |

(2S)-5-amino-2-(hexadecanoylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)23-18(21(26)27)16-17-19(22)24/h18H,2-17H2,1H3,(H2,22,24)(H,23,25)(H,26,27)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXYSRAVPMMHKU-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314078 | |

| Record name | N-Palmitoyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58725-34-1 | |

| Record name | N-Palmitoyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58725-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Palmitoyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.